REACTION_CXSMILES
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[H-].[Na+].CN(C)C=O.[OH:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[CH:14]2.[Cl:20][C:21]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:22]=1[CH2:23]Cl>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:20][C:21]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:22]=1[CH2:23][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[CH:14]2 |f:0.1,5.6|
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Name
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|
Quantity
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2.64 g
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Type
|
reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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OC=1C=CC=C2C=CC(=NC12)C
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Name
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|
Quantity
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15.1 g
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Type
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reactant
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Smiles
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ClC1=C(CCl)C(=CC=C1[N+](=O)[O-])Cl
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Name
|
|
Quantity
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100 mg
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Type
|
catalyst
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Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
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The mixture was stirred for 30 minutes at the same temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at ambient temperature for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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The precipitates were collected by vacuum filtration
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Type
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WASH
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Details
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washed with water (60 ml)
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
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ClC1=C(COC=2C=CC=C3C=CC(=NC23)C)C(=CC=C1[N+](=O)[O-])Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |